2-(2-Chlorophenyl)ethanamidine

Übersicht

Beschreibung

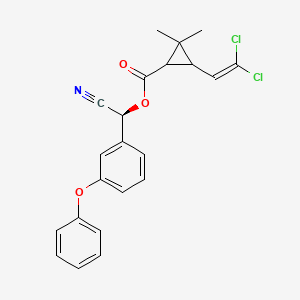

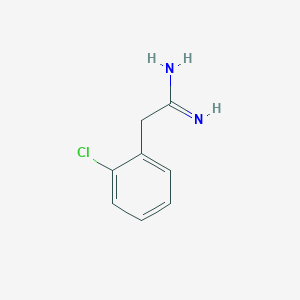

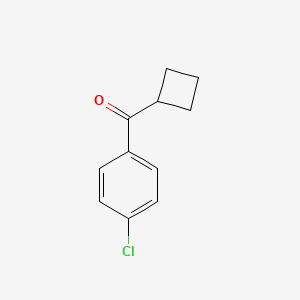

“2-(2-Chlorophenyl)ethanamidine” is a chemical compound with the linear formula C8H9ClN2 . It has been used in the synthesis of polymer-bound BOC substituted sulfamides .

Synthesis Analysis

The synthesis of this compound has been done in several steps. Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .Molecular Structure Analysis

The molecular formula of “this compound” is C8H9ClN2 . The average mass is 168.624 Da and the monoisotopic mass is 168.045425 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Derivative Synthesis : A study by Moskvina et al. (2015) developed a sequence for preparing 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one. This involved heterocyclization of certain ketones to produce isoflavone, leading to the formation of various heterocycles like isoxazole, pyrazoles, and aminopyrimidine (Moskvina, Shilin, & Khilya, 2015).

Environmental Analysis and Extraction Techniques

- Environmental Analysis : Zhou et al. (2007) explored the use of TiO2 nanotubes as a novel solid-phase extraction adsorbent for environmental water samples, specifically targeting DDT and its metabolites, showcasing a potential application of 2-chlorophenyl derivatives in environmental analysis (Zhou, Ding, Xiao, Liu, & Guo, 2007).

Electrochemical Analysis

- Electrochemical ELISA Development : Valentini et al. (2003) developed an electrochemical enzyme-linked immunosorbent assay for the detection of DDT-related compounds, including p,p'-DDT and its metabolites, indicating the use of 2-chlorophenyl derivatives in advanced analytical methods (Valentini, Compagnone, Giraudi, & Palleschi, 2003).

Biological Activity and Interaction

- Uterine DNA Synthesis Stimulation : Ireland et al. (1980) investigated the impact of DDT on uterine wet weight and DNA synthesis in rats, providing insight into the biological interactions of chlorophenyl derivatives (Ireland, Mukku, Robison, & Stancel, 1980).

Medical Imaging and Diagnostic Agents

- Radioiodinated Analogs for Imaging : Counsell et al. (1968) reported the preparation of radioiodinated analogs of DDD for potential use in medical imaging, highlighting another application area of chlorophenyl derivatives (Counsell, Ranade, Pocha, Willette, & Diguilio, 1968).

Reproductive Health Implications

- Impact on Fetal Health : Longnecker et al. (2005) explored the relationship between maternal serum levels of DDT metabolites and fetal loss, indicating the significance of understanding the health implications of chlorophenyl compounds (Longnecker, Klebanoff, Dunson, Guo, Chen, Zhou, & Brock, 2005).

Biodegradation and Environmental Fate

- Metabolic Pathways in Organisms : Abou-Donia and Menzel (1968) studied the metabolism of DDT and its derivatives in chicks, providing insight into the biodegradation pathways of chlorophenyl compounds (Abou-Donia & Menzel, 1968).

Public Health and Disease Control

- DDT and Preterm Births : Research by Longnecker et al. (2001) associated DDE exposure with preterm births, highlighting public health concerns related to chlorophenyl compounds (Longnecker, Klebanoff, Zhou, & Brock, 2001).

Wirkmechanismus

Target of Action

It has been demonstrated to have a cytotoxic action on ht-29 cells, a human colon cancer cell line .

Mode of Action

The compound interacts with its targets in a complex manner. It has been shown to downregulate the ATF6 arm of the ER stress pathway and c-Myc expression in HT-29 cells under a serum- and glucose-deprived condition . This suggests that 2-(2-Chlorophenyl)ethanamidine may induce cellular stress responses that lead to cell death .

Biochemical Pathways

The downregulation of the atf6 arm of the er stress pathway and c-myc expression suggests that it may interfere with protein folding and synthesis, as well as cell cycle regulation .

Pharmacokinetics

Its molecular weight (16862) and structure suggest that it may be well-absorbed and distributed in the body

Result of Action

The result of the action of this compound is cytotoxicity in HT-29 cells . This cytotoxicity is likely due to the induction of cellular stress responses and the downregulation of key proteins involved in cell survival and proliferation .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, its cytotoxic action on HT-29 cells is observed under a serum- and glucose-deprived condition . This suggests that the compound may be more effective in certain environments, such as those found in rapidly proliferating tumor cells that often experience nutrient deprivation.

Biochemische Analyse

Biochemical Properties

2-(2-Chlorophenyl)ethanamidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the oxidation of organic substances . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can downregulate the expression of c-Myc and ATF4 proteins in HT-29 cells under serum- and glucose-deprived conditions . This downregulation impacts the unfolded protein response (UPR) and other stress-related pathways, leading to altered cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound has been shown to inhibit the expression of ER-associated protein degradation (ERAD) components, such as Herp, GRP78, and GRP94, by transcriptional inhibition . This inhibition affects protein quality control within the endoplasmic reticulum, contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its effects on cells can vary over time. For instance, the downregulation of c-Myc and ATF4 proteins by this compound occurs within hours of treatment and can lead to long-term changes in cellular function . Additionally, the compound’s stability and degradation can influence its efficacy and toxicity in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound’s cytotoxic effects are dose-dependent, with higher concentrations leading to more significant downregulation of stress-related proteins and increased cell death . It is essential to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. The compound interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules for excretion . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function within different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization within the endoplasmic reticulum can affect protein quality control and stress responses, contributing to its cytotoxic effects . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIXUTLAXXZBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507003 | |

| Record name | (2-Chlorophenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55154-88-6 | |

| Record name | (2-Chlorophenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)